molecular formula C14H21N3O2 B13826871 Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate CAS No. 34153-50-9

Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate

Cat. No.: B13826871
CAS No.: 34153-50-9
M. Wt: 263.34 g/mol
InChI Key: RIYTVOORXZWMJY-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a complex structure with a triazene group attached to a phenyl ring, which is further connected to a butanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester group can produce primary alcohols.

    Substitution: The triazene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the triazene group under mild conditions.

Major Products

    Hydrolysis: Produces the corresponding carboxylic acid and ethanol.

    Reduction: Yields primary alcohols.

    Substitution: Results in the formation of substituted triazene derivatives.

Scientific Research Applications

Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects.

Comparison with Similar Compounds

Ethyl 4-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}butanoate can be compared with other esters and triazene derivatives:

    Ethyl acetate: A simpler ester used as a solvent and in flavorings.

    Methyl butanoate: Another ester with a fruity odor, used in perfumes and flavorings.

    Triazene derivatives: Compounds with similar triazene groups, investigated for their biological activity.

This compound stands out due to its unique combination of ester and triazene functionalities, making it a versatile compound for various applications.

Properties

CAS No.

34153-50-9

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

ethyl 4-[4-(dimethylaminodiazenyl)phenyl]butanoate

InChI

InChI=1S/C14H21N3O2/c1-4-19-14(18)7-5-6-12-8-10-13(11-9-12)15-16-17(2)3/h8-11H,4-7H2,1-3H3

InChI Key

RIYTVOORXZWMJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

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